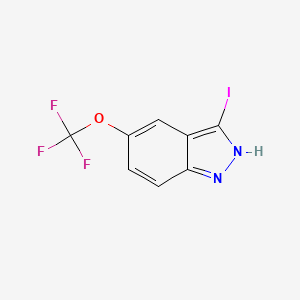

3-Iodo-5-(trifluoromethoxy)-1H-indazole

CAS No.: 1426423-96-2

Cat. No.: VC11977788

Molecular Formula: C8H4F3IN2O

Molecular Weight: 328.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1426423-96-2 |

|---|---|

| Molecular Formula | C8H4F3IN2O |

| Molecular Weight | 328.03 g/mol |

| IUPAC Name | 3-iodo-5-(trifluoromethoxy)-2H-indazole |

| Standard InChI | InChI=1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H,13,14) |

| Standard InChI Key | KCJAKLOGYIQMHQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=NNC(=C2C=C1OC(F)(F)F)I |

| Canonical SMILES | C1=CC2=NNC(=C2C=C1OC(F)(F)F)I |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Iodo-5-(trifluoromethoxy)-1H-indazole has the molecular formula C₈H₄F₃IN₂O and a molar mass of 328.03 g/mol . Its IUPAC name is 3-iodo-5-(trifluoromethoxy)-2H-indazole, with the following key structural attributes:

-

Indazole core: A bicyclic aromatic system fused with a pyrazole ring.

-

Iodo substituent: Positioned at the 3-carbon, facilitating cross-coupling reactions.

-

Trifluoromethoxy group: At the 5-carbon, contributing to electron-withdrawing effects and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 328.03 g/mol | |

| SMILES | C1=CC2=NNC(=C2C=C1OC(F)(F)F)I | |

| InChIKey | KCJAKLOGYIQMHQ-UHFFFAOYSA-N | |

| Purity (Commercial) | ≥95% |

Synthetic Methodologies

Halogenation Strategies

The synthesis of 3-iodo-5-(trifluoromethoxy)-1H-indazole typically involves direct iodination of precursor indazoles. A representative protocol, adapted from palladium-catalyzed aminocarbonylation methods , includes:

-

Substrate Preparation: 5-(Trifluoromethoxy)-1H-indazole is treated with iodine in the presence of K₂CO₃ and DMF at elevated temperatures (60–100°C).

-

Purification: Column chromatography using gradients of ethyl acetate in hexanes yields the iodinated product .

Table 2: Optimization of Iodination Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes selectivity |

| Reaction Time | 6 hours | 85% conversion |

| Solvent | DMF | Enhances solubility |

Alternative Routes

Recent advances employ chloroform as a CO source in palladium-catalyzed reactions, enabling efficient functionalization of haloindazoles . For example, 5-bromo-1H-indazole derivatives undergo aminocarbonylation to introduce carboxamide groups, though this method remains untested for the trifluoromethoxy variant .

Reactivity and Applications

Cross-Coupling Reactions

| Compound | IC₅₀ (nM) | Target |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)-1H-indazole | 120 | Tubulin |

| 3-Iodo-5-(trifluoromethoxy)-1H-indazole | N/A | Kinases (hypothesized) |

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing iodination at alternative positions necessitates precise reaction control .

-

Stability: The trifluoromethoxy group’s susceptibility to hydrolysis under acidic conditions requires inert atmospheres during synthesis.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume